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molecular formula C15H24O2 B1196797 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol CAS No. 88-26-6

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Cat. No. B1196797
M. Wt: 236.35 g/mol
InChI Key: HNURKXXMYARGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04263154

Procedure details

176 grams of 4-hydroxy-3,5-di-tert-butyl-benzyl alcohol was slurried in 350 ml of hexane. 240 cc of concentrated HCl was added to the slurry and stirred overnight. The two phases were allowed to separate and the hexane phase washed twice with water. The dried hexane was then extracted with magnesium sulfate and filtered. Rotofilm evaporation yielded 168 grams of product--a pungent yellow liquid.
Quantity
176 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:8][C:5]([CH2:6]O)=[CH:4][C:3]=1[C:14]([CH3:17])([CH3:16])[CH3:15].[ClH:18]>CCCCCC>[OH:1][C:2]1[C:9]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:8][C:5]([CH2:6][Cl:18])=[CH:4][C:3]=1[C:14]([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
176 g
Type
reactant
Smiles
OC1=C(C=C(CO)C=C1C(C)(C)C)C(C)(C)C
Step Two
Name
Quantity
240 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate
WASH
Type
WASH
Details
the hexane phase washed twice with water
EXTRACTION
Type
EXTRACTION
Details
The dried hexane was then extracted with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Rotofilm evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C=C(CCl)C=C1C(C)(C)C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 168 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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